Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester
Description
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester (hereafter referred to as the target compound) is a chiral ester derivative of propanedioic acid (malonic acid). Its structure features a central propanedioic acid backbone substituted with a chloro group, a nitro-functionalized phenylethyl moiety, and two methyl ester groups. The (1R)-stereochemistry at the chiral center and the electron-withdrawing chloro and nitro substituents critically influence its physicochemical and reactive properties.
Properties
CAS No. |
820242-20-4 |
|---|---|
Molecular Formula |
C13H14ClNO6 |
Molecular Weight |
315.70 g/mol |
IUPAC Name |
dimethyl 2-chloro-2-[(1R)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C13H14ClNO6/c1-20-11(16)13(14,12(17)21-2)10(8-15(18)19)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
BAXUUHIMDDOPPQ-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)Cl |
Canonical SMILES |
COC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester typically involves the esterification of propanedioic acid with dimethyl alcohol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include sodium hydroxide and various organic halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions .
Comparison with Similar Compounds
Methoxy Derivative (CAS 820242-18-0)
The methoxy-substituted analog, propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester, shares the same nitro-phenylethyl and dimethyl ester framework but replaces the chloro group with a methoxy (-OCH₃) group. Key differences include:
Fluoro Derivatives (e.g., CAS 771562-78-8)
Fluorinated analogs like propanedioic acid, [(1R)-1-(4-fluorophenyl)-2-nitroethyl]-, dimethyl ester feature a 4-fluorophenyl group. Comparisons include:
- Polarity : Fluorine’s electronegativity increases polarity compared to chloro, affecting solubility (e.g., in polar solvents).
- Bioactivity : Fluorine often enhances metabolic stability in pharmaceuticals, whereas chloro may increase toxicity or persistence in environmental matrices .
Ester Group Variations
Diethyl Esters (e.g., CAS 252338-27-5)
Compounds like propanedioic acid, [(1S)-2-nitro-1-phenylethyl]-, diethyl ester replace methyl esters with ethyl groups. Key contrasts:
Simpler Esters (Dimethyl Malonate, CAS 108-59-8)
Dimethyl malonate lacks the nitro and phenyl substituents. Differences include:
- Reactivity : The target compound’s nitro group enables participation in reduction or condensation reactions, unlike the inert malonate backbone.
Substituent Effects on Physicochemical Properties
Notes:
- Polar Surface Area (PSA) : Nitro and ester groups contribute to high PSA (~108 Ų for methoxy analog), impacting solubility and permeability .
Toxicity and Environmental Impact
- Nitro Groups : Metabolic reduction to amines or hydroxylamines may generate toxic intermediates.
- Chloro Groups: Potential for bioaccumulation and persistence, necessitating rigorous environmental monitoring .
Biological Activity
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester (CAS No. 820242-20-4) is a complex organic compound notable for its unique structural features, including a chloro group, a nitro group, and a phenylethyl moiety. Its molecular formula is with a molecular weight of approximately 260.68 g/mol. The compound's structure allows it to participate in various chemical reactions, contributing to its potential biological activities.
Therapeutic Potential
Research indicates that this compound exhibits several biological activities, primarily:
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation. This effect may be attributed to the interaction of the nitro group with cellular targets, leading to the formation of reactive intermediates that can modulate inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens. The mechanisms likely involve disruption of microbial cellular processes through its functional groups.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:
- Nitro Group Reactivity : The nitro group may undergo reduction in biological systems, generating reactive nitrogen species that can influence cellular signaling and gene expression.
- Chloro Group Participation : The chloro group may facilitate nucleophilic substitution reactions, further modifying the compound's activity and enhancing its therapeutic potential.
In Vitro Studies
Recent studies have focused on the in vitro effects of propanedioic acid derivatives on various cell lines:
These studies indicate that structural modifications can significantly affect the biological efficacy of similar compounds.
Structural Analog Comparisons
This compound shares structural similarities with other biologically active compounds. These analogs often exhibit comparable or enhanced activities depending on their functional groups and overall structure.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound X | C13H15NO6 | Antimicrobial |
| Compound Y | C14H17NO7 | Anti-inflammatory |
The diversity in biological activity among these compounds highlights the importance of functional group positioning and reactivity in determining therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
